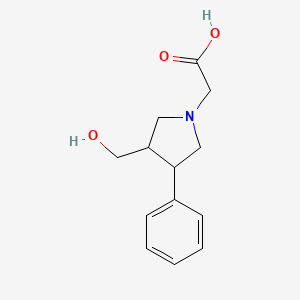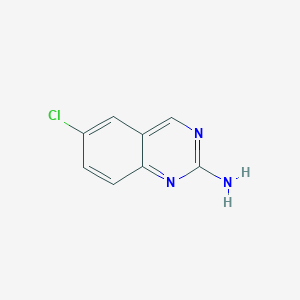![molecular formula C10H9NO3S2 B1369995 Thiocyanate de 2-[4-(méthylsulfonyl)phényl]-2-oxoéthyle CAS No. 937602-21-6](/img/structure/B1369995.png)
Thiocyanate de 2-[4-(méthylsulfonyl)phényl]-2-oxoéthyle
Vue d'ensemble
Description
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, an oxoethyl group, and a thiocyanate group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Applications De Recherche Scientifique
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating bacterial infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
Target of Action
The primary target of the compound 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.
Mode of Action
The compound interacts with the COX-2 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins. This results in a decrease in inflammation and pain.
Result of Action
The inhibition of COX-2 and the subsequent reduction in pro-inflammatory prostaglandins result in a decrease in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain.
Analyse Biochimique
Biochemical Properties
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes . This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to have antimicrobial and anti-inflammatory activities, which are mediated through its interaction with COX-2 and other biomolecules . These interactions can lead to changes in the expression of genes involved in inflammation and immune responses.
Molecular Mechanism
At the molecular level, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of COX-2, inhibiting its activity and reducing the production of pro-inflammatory mediators . Additionally, it may interact with other proteins and enzymes, modulating their function and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX-2 and other targets, resulting in prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and antimicrobial activities without significant adverse effects . At higher doses, it may cause toxicity and other adverse effects, such as gastrointestinal irritation and cardiovascular issues . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . It may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects. The compound’s metabolism can lead to the formation of active metabolites that further modulate its activity and function .
Transport and Distribution
Within cells and tissues, 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its activity and function. The compound’s distribution within different tissues can determine its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate typically involves the following steps:
Starting Materials: The synthesis begins with 4-(Methylsulfonyl)benzaldehyde and ethyl thiocyanate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate.
Industrial Production Methods
In an industrial setting, the production of 2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: The oxoethyl group can be reduced to form alcohol derivatives.
Substitution: The thiocyanate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit anti-inflammatory and antimicrobial activities.
2-(4-Methylsulfonylphenyl)benzimidazoles: Known for their selective inhibition of cyclooxygenase-2 (COX-2) and anti-inflammatory properties
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-2-oxoethyl thiocyanate is unique due to its combination of a thiocyanate group with a methylsulfonylphenyl moiety, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[2-(4-methylsulfonylphenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S2/c1-16(13,14)9-4-2-8(3-5-9)10(12)6-15-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTQKIMSSOFYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(=O)CSC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594804 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937602-21-6 | |
| Record name | 2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl thiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


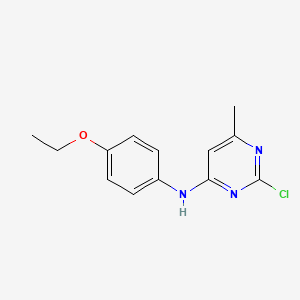
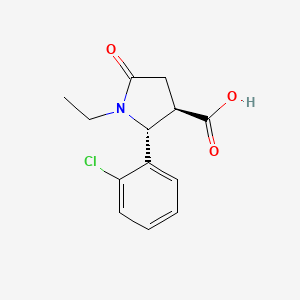
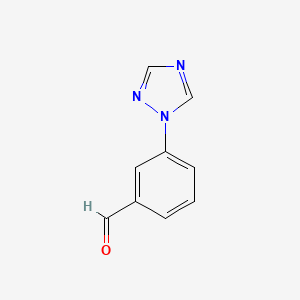
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine](/img/structure/B1369918.png)

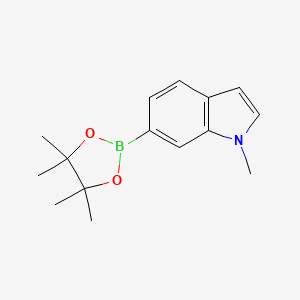
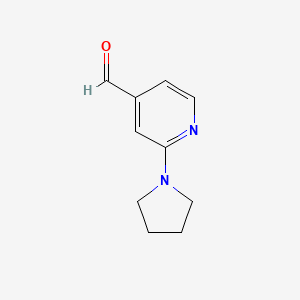

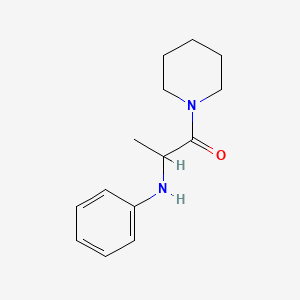
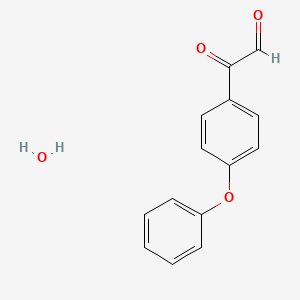
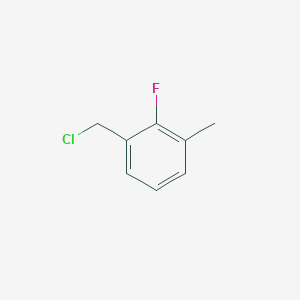
![tert-Butyl 4-[2-(4-benzyl-2-oxo-1,3-oxazolidin-3-yl)-2-oxoethyl]-1-piperidinecarboxylate](/img/structure/B1369934.png)
